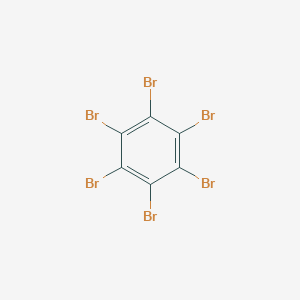

Hexabromobenzene

Description

Properties

IUPAC Name |

1,2,3,4,5,6-hexabromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYGQBVSOZLICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br6 | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024128 | |

| Record name | Hexabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic needles or white powder. Insoluble in water. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline] | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexabromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, ETHER, > 10% in benzene, > 10% in chloroform, > 10% in petroleum ether, In water = 0.16X10-3 mg/l at 25 °C | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXABROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Hexabromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC NEEDLES FROM BENZENE | |

CAS No. |

87-82-1 | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexabromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXABROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T01859XWIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXABROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

621 °F (NTP, 1992), 327 °C | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXABROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromobenzene (C₆Br₆) is a fully brominated aromatic compound with significant industrial applications, primarily as a flame retardant. Its high thermal stability and bromine content make it an effective additive in various materials to enhance fire safety.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and in-depth analysis of its physicochemical properties. The synthesis section covers the prevalent methods of preparation, including catalyzed and radical-initiated bromination of benzene. The characterization section details the analytical techniques used to confirm the identity and purity of the compound, such as mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and X-ray crystallography. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound typically involves the exhaustive bromination of benzene. Two primary methods are commonly employed: Lewis acid-catalyzed bromination at moderate temperatures and a high-temperature method initiated by UV light or radical initiators.

Lewis Acid-Catalyzed Bromination

This method utilizes a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃), to polarize the bromine molecule, making it a more potent electrophile for the substitution reaction on the benzene ring. The presence of fuming sulfuric acid can further enhance the reaction rate.

-

Reaction Setup: In a well-ventilated fume hood, equip a glass-lined reactor with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize the evolved hydrogen bromide gas), and a heating mantle with a temperature controller.

-

Charging Reactants: Charge the reactor with bromine (Br₂), anhydrous aluminum trichloride (AlCl₃), and fuming sulfuric acid. A typical mass ratio of benzene to bromine (volume), anhydrous aluminum trichloride, and fuming sulfuric acid is approximately 50 kg : 300 L : 3 kg : 30 kg, respectively.[2]

-

Reaction Execution: Begin stirring the mixture and heat the reactor to a constant temperature of 45-50°C using a water bath.[2] Add benzene dropwise from the dropping funnel over a period of about 40 minutes.[2]

-

Reaction Monitoring and Work-up: After the addition of benzene is complete, maintain the reaction mixture at the same temperature with continuous stirring for an additional 3-4 hours to ensure the completion of the reaction.[2] Allow the reaction to cool to room temperature.

-

Purification: Carefully add pure water to the reaction mixture. Introduce steam to the reactor to perform steam distillation, which will remove any unreacted bromine. The crude product will precipitate as opalescent crystals.[2]

-

Isolation and Drying: Cool the mixture to room temperature and collect the solid product by filtration. Wash the filter cake thoroughly with water until the washings are neutral. Dry the purified this compound in an oven.

High-Temperature Radical Bromination

This alternative synthesis route involves the reaction of benzene with an excess of bromine at elevated temperatures, typically initiated by ultraviolet (UV) light or a radical initiator like iron filings.[1][2]

-

Reaction Setup: In a suitable high-temperature reactor equipped with a reflux condenser, mechanical stirrer, and a UV lamp (if used), place benzene and at least six equivalents of bromine.[1] If a radical initiator is used, add iron filings to the mixture.

-

Reaction Execution: Heat the reaction mixture to 200-220°C while stirring vigorously.[2] If using UV initiation, irradiate the mixture. The reaction generates hydrogen bromide gas, which should be safely vented and neutralized.

-

Work-up and Purification: After the reaction is complete (typically several hours), cool the mixture. The crude this compound can be purified by recrystallization from a suitable solvent such as acetic acid.[2]

Synthesis Pathway of this compound

Caption: Electrophilic aromatic substitution pathway for this compound synthesis.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and physical properties of the synthesized this compound.

Physical Properties

This compound is a white, crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆Br₆ |

| Molar Mass | 551.49 g/mol [1] |

| Appearance | Monoclinic needles or white powder[1] |

| Melting Point | >300 °C (lit.)[3] |

| Solubility | Insoluble in water; Soluble in chloroform (10 mg/mL), benzene, and acetic acid.[1][3] |

Spectroscopic Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. Due to the presence of six bromine atoms, the molecular ion peak in the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a cluster of peaks for the molecular ion (M⁺) and its fragments, with a distinctive intensity distribution.

| Technique | Expected Observations |

| Electron Ionization MS (EI-MS) | Molecular ion (M⁺) peak cluster around m/z 552. |

| Characteristic isotopic pattern for C₆Br₆. | |

| Fragmentation may involve the loss of bromine atoms (Br) or molecules (Br₂). | |

| Gas Chromatography-MS (GC-MS) | Can be used to separate this compound from other brominated benzenes and impurities. |

| Negative ion chemical ionization is a particularly sensitive method for polyhalogenated compounds.[4] |

The IR spectrum of this compound is characterized by the absence of C-H stretching vibrations, which are typically observed between 2850 and 3100 cm⁻¹. The spectrum is dominated by absorptions corresponding to the C-C stretching vibrations of the aromatic ring and C-Br stretching vibrations. The fingerprint region (below 1500 cm⁻¹) is complex and provides a unique pattern for identification.

| Wavenumber Range (cm⁻¹) | Assignment |

| ~3000 | Absent (No C-H bonds) |

| 1600-1400 | C-C stretching vibrations of the aromatic ring |

| < 1000 | C-Br stretching and bending vibrations |

Due to the high symmetry of the this compound molecule (D₆h in the gas phase), all six carbon atoms are chemically equivalent.[5] Consequently, the proton-decoupled ¹³C NMR spectrum of this compound displays a single sharp signal.

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹³C | Chloroform-d | ~123.5 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This compound crystallizes in the monoclinic system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a = 15.357(4) Å |

| b = 4.007(1) Å | |

| c = 8.364(2) Å | |

| β = 92.65(2)° | |

| Molecules per Unit Cell (Z) | 2 |

Characterization Workflow for this compound

Caption: A typical workflow for the characterization of this compound.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved through well-established electrophilic aromatic substitution reactions, with purification readily accomplished by recrystallization. Its characterization relies on a suite of standard analytical techniques that confirm its identity, purity, and structural features. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this important, yet hazardous, chemical compound. Strict adherence to safety protocols is paramount when handling this compound and the reagents used in its synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hexabromobenzene (HBB). The information is presented in a structured format to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

General and Chemical Properties

This compound is a fully brominated aromatic compound with the chemical formula C₆Br₆.[1][2] It is a white, crystalline solid or powder.[2][3] Due to its high bromine content, it has been primarily used as a flame retardant.[1][3]

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆Br₆ | [2][4] |

| Molecular Weight | 551.49 g/mol | [2][4] |

| Appearance | Monoclinic needles or white powder | [1][2][4] |

| Odor | Odorless | [1][5] |

| CAS Number | 87-82-1 | [3][4] |

| Purity (Typical) | 98% | [2] |

Physical Properties

The physical properties of this compound are characterized by its high melting point and low volatility, which are direct consequences of its high molecular weight and symmetrical structure.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 327 °C (621 °F; 600 K) | [1][2][4][6] |

| Boiling Point | 417.5 °C at 760 mmHg | [6] |

| Density | 2.956 g/cm³ | [6] |

| Vapor Pressure | 1.6 x 10⁻⁸ mmHg at 25 °C | [4][7] |

| Flash Point | 199.6 °C | [6] |

| Refractive Index | 1.7040 (estimate) | [6] |

| Enthalpy of Fusion (ΔfusH) | 38.7 kJ/mol | [8][9] |

Solubility and Partitioning Behavior

This compound is practically insoluble in water but shows solubility in several organic solvents. Its high octanol-water partition coefficient indicates a strong tendency for bioaccumulation.

Table 3: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | 0.16 x 10⁻³ mg/L (insoluble) | [1][8] |

| Solubility in Organic Solvents | ||

| Benzene | 10% (w/v) | [1][8] |

| Chloroform | Soluble (10 mg/mL) | [3] |

| Ethanol | Slightly soluble | [1] |

| Diethyl Ether | Slightly soluble | [1] |

| Acetic Acid | Soluble | [1][8] |

| Log P (Octanol-Water Partition Coefficient) | 6.07 | [4] |

Crystal Structure

This compound crystallizes in a monoclinic system. The crystal structure has been determined by neutron powder diffraction.[10]

Table 4: Crystal Structure Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [4][10] |

| Space Group | P2₁/n | [10] |

| Cell Dimensions | a = 15.357(4) Å, b = 4.007(1) Å, c = 8.364(2) Å | [10] |

| Cell Angle (β) | 92.65(2)° | [10] |

| Z (molecules per unit cell) | 2 | [10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for solid organic compounds can be applied.

Determination of Melting Point

The melting point of a solid crystalline compound like this compound is typically determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an electronic temperature sensor.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range. For a pure substance like this compound, this range should be narrow.

Determination of Boiling Point

Due to its high boiling point, the determination requires specific equipment to reach and accurately measure the temperature.

Methodology (Distillation Method):

-

A sample of this compound is placed in a distillation flask with a high-temperature boiling chip.

-

The flask is connected to a condenser and a collection flask. A thermometer is placed so that the bulb is just below the side arm of the distillation flask.

-

The apparatus is heated, and the temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The atmospheric pressure must be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the saturation method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is taken, and the solvent is evaporated.

-

The mass of the remaining this compound is measured, and the solubility is calculated (e.g., in g/L or mg/mL).

Determination of Vapor Pressure

The vapor pressure of a low-volatility compound like this compound can be measured using the gas saturation method.[11]

Methodology (Gas Saturation Method):

-

A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through a thermostated sample of this compound.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of the substance transported by the gas is determined by trapping it and measuring its mass (e.g., by gas chromatography).[11]

-

The vapor pressure is then calculated from the mass of the condensed vapor, the volume of the gas used, and the temperature.[11]

Visualizations

Synthesis of this compound

This compound can be synthesized by the direct bromination of benzene in the presence of a catalyst, such as anhydrous aluminum trichloride, and fuming sulfuric acid.[12] The reaction is typically carried out at an elevated temperature.[12]

Caption: Synthesis of this compound from Benzene and Bromine.

Hepatocellular Metabolic Disruption by this compound

Studies have shown that long-term exposure to this compound can induce metabolic abnormalities in human liver cells (hepatocytes).[13] This can lead to a disruption of energy metabolism.[13]

Caption: Logical workflow of HBB-induced hepatocellular metabolic disruption.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Analytical Standard High Purity (98%) at Best Price [nacchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. webqc.org [webqc.org]

- 9. webqc.org [webqc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of hexabromobenzene (C₆Br₆), a fully brominated aromatic compound. The document details the crystallographic data, experimental protocols for structure determination, and a summary of its synthesis and crystal growth. This information is crucial for understanding the solid-state properties of this compound, which has applications as a flame retardant and serves as a model system for studying halogen-halogen interactions.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and neutron powder diffraction. The compound crystallizes in the monoclinic system, and its crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Source |

| Empirical Formula | C₆Br₆ | [1] |

| Formula Weight | 551.49 g/mol | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| Temperature | 300 K | [2] |

| Wavelength (Neutron) | Not specified | [2] |

| Unit Cell Dimensions | ||

| a | 15.357(4) Å | [2] |

| b | 4.007(1) Å | [2] |

| c | 8.364(2) Å | [2] |

| β | 92.65(2)° | [2] |

| Volume | 513.5 ų | Calculated |

| Z | 2 | [2] |

| Density (calculated) | 3.56 g/cm³ | Calculated |

Data from neutron powder diffraction study.

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (U(eq))

A complete set of atomic coordinates and anisotropic displacement parameters would be available in the original crystallographic information file (CIF) from the cited diffraction studies. These are essential for a full description of the crystal structure.

Table 3: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| C-C | ~1.40 (assumed) | C-C-C | ~120 (assumed) |

| C-Br | Not specified | C-C-Br | Not specified |

The molecule is reported to be planar within the accuracy of the analysis[2]. Detailed intramolecular separations correspond to normal van der Waals interactions[2]. A vapor-phase electron diffraction study suggested a potentially distorted structure[2].

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the direct bromination of benzene.

Reaction: C₆H₆ + 6Br₂ → C₆Br₆ + 6HBr[1]

Procedure:

-

Benzene is reacted with an excess of bromine (6 equivalents)[1].

-

The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, and a halogen-containing organic solvent at elevated temperatures[3].

-

The reaction mixture is stirred for several hours[4].

-

After cooling, the precipitated this compound is collected by filtration or centrifugation[3].

-

The crude product is washed with a solvent like dibromoethane or methanol, followed by dilute acid to remove the catalyst, and then water until neutral[3].

-

The final product is dried to yield this compound as a white to beige solid[3][5].

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from a benzene solution.

Procedure:

-

A saturated solution of this compound in benzene is prepared.

-

Slow evaporation of the solvent at room temperature allows for the formation of well-defined monoclinic needles[1].

-

Composite crystal formation can occur readily during growth[2].

X-ray Crystallography (Single Crystal)

The initial determination of the cell dimensions and space group of this compound was performed using single-crystal X-ray photographs[2].

Methodology (based on typical procedures):

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation)[6].

-

The diffraction intensities are measured, and the data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using least-squares methods.

Neutron Powder Diffraction

A more detailed structural analysis was carried out using neutron powder diffraction, which is particularly useful for accurately locating lighter atoms in the presence of heavy atoms.

Methodology:

-

A powder sample of this compound was loaded into a sample holder.

-

The neutron diffraction pattern was collected at 300 K on the PANDA instrument at AERE, Harwell[2].

-

The structure was refined using a constrained refinement method with the program EDINP[2]. This approach is well-suited for refining structures from powder data where peak overlap can be an issue. The refinement likely involved treating the C₆Br₆ molecule as a rigid body.

Structural Analysis and Visualization

The crystal structure of this compound reveals a planar arrangement of the molecules, which pack in a herringbone fashion. The intermolecular interactions are dominated by van der Waals forces, particularly bromine-bromine contacts.

Experimental Workflow for this compound Crystal Structure Analysis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. DE1933486A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 4. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]

- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Environmental Fate and Transport of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of hexabromobenzene (HBB), a persistent organic pollutant. The information is curated to support environmental risk assessment and management of this compound. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies, adapted from standardized protocols, are provided for key environmental fate studies.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a fully brominated aromatic compound, which imparts distinct characteristics such as high hydrophobicity and thermal stability.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆Br₆ | [2] |

| Molecular Weight | 551.49 g/mol | |

| Melting Point | >300 °C | |

| Water Solubility | 0.16 µg/L at 25 °C | [1] |

| Vapor Pressure | 2.7 x 10⁻⁸ mmHg at 25 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 6.07 | [2] |

| Organic Carbon-Water Partitioning Coefficient (log Koc) | 4.68 (estimated) | [3] |

| Henry's Law Constant | 2.8 x 10⁻⁵ atm-m³/mol (estimated) | [3] |

Environmental Fate of this compound

The fate of this compound in the environment is characterized by its persistence, potential for long-range transport, and bioaccumulation. Its degradation is slow, occurring primarily through photodegradation and, to a lesser extent, biodegradation.

Abiotic Degradation: Photodegradation

Photodegradation is a significant pathway for the breakdown of this compound in the environment.[4] Under simulated sunlight, HBB adsorbed on soil minerals and in various organic solvents has been shown to degrade.[2] The primary photodegradation pathway involves reductive debromination, leading to the formation of less brominated benzene congeners, such as pentabromobenzene and tetrabromobenzene.[3]

Biotic Degradation

Limited data suggests that this compound is resistant to microbial degradation in both soil and aquatic environments.[3] Studies have reported low percentages of biodegradation in river and seawater over short incubation periods.[3] In vivo studies in rats and zebrafish have shown that HBB can be metabolized to a limited extent, with the formation of pentabromobenzene and other metabolites.[2][5]

Environmental Transport of this compound

Due to its persistence and physicochemical properties, this compound has the potential for long-range environmental transport.[6][7][8][9] Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to partition from water into soil, sediment, and biota.

-

Atmospheric Transport: With a low vapor pressure, HBB is expected to exist predominantly in the particulate phase in the atmosphere.[3] This allows for long-range transport via atmospheric currents, leading to its presence in remote ecosystems.

-

Aquatic Transport: In aquatic systems, HBB's high Koc value suggests strong adsorption to suspended solids and sediments.[3] Volatilization from water surfaces can occur, with estimated half-lives of 3 and 32 days for a model river and lake, respectively.[3] However, adsorption to sediment can significantly slow this process.[3]

-

Soil Transport: In soil, this compound is expected to be largely immobile due to its strong adsorption to organic matter.[3]

Bioaccumulation and Bioconcentration

This compound is considered to have a high potential for bioaccumulation.[10] Its high log Kow value indicates a strong affinity for fatty tissues in organisms. Conflicting data exists for its bioconcentration factor (BCF), with some studies suggesting low accumulation and others reporting significant BCF values in fish.[3] For instance, a 96-day study with rainbow trout measured a mean BCF of 1,100.[3] The variability may be attributed to factors such as the size of the HBB molecule affecting membrane permeation.[3] Studies in zebrafish have shown that HBB can bioconcentrate and is metabolized to pentabromobenzene.[5]

Table 2: Bioaccumulation Data for this compound

| Organism | Exposure Duration | Bioconcentration Factor (BCF) | Reference |

| Rainbow trout (Salmo gairdneri) | 96 days | 1,100 (mean) | [3] |

| Screening studies | - | ~10 | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the environmental fate and transport parameters of this compound. These protocols are adapted from standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)

The soil adsorption coefficient (Koc) is a critical parameter for predicting the mobility of a substance in soil. The OECD Guideline 121, which utilizes High-Performance Liquid Chromatography (HPLC), is a suitable method for estimating the Koc of this compound.[11][12][13]

Principle: The retention time of the test substance in an HPLC column with a stationary phase mimicking soil organic matter is correlated with the retention times of reference substances with known Koc values.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical column packed with a suitable stationary phase (e.g., cyanopropyl).

-

Data recording and processing system.

Procedure:

-

Preparation of Mobile Phase: Prepare a suitable mobile phase, typically a mixture of methanol and water.

-

Selection of Reference Substances: Choose a series of reference compounds with reliable log Koc values that bracket the expected log Koc of this compound.

-

Calibration: Inject the reference substances and record their retention times (tR). Determine the dead time (t0) using an unretained substance. Calculate the capacity factor (k') for each reference substance using the formula: k' = (tR - t0) / t0. Create a calibration curve by plotting log k' against log Koc.

-

Analysis of this compound: Inject a solution of this compound and determine its retention time and calculate its capacity factor.

-

Calculation of Koc: Using the regression equation from the calibration curve, calculate the log Koc of this compound from its log k'.

Ready Biodegradability Testing

The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals.[14][15][16][17][18] Given the low water solubility of this compound, the CO2 Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F) are appropriate choices.

Principle: A small amount of the test substance is incubated with a microbial inoculum in a mineral medium. The extent of biodegradation is determined by measuring the amount of CO2 produced or oxygen consumed over a 28-day period.

Apparatus:

-

Incubator maintained at a constant temperature (e.g., 22 ± 2 °C).

-

For OECD 301B: CO2-free air supply, absorption bottles with Ba(OH)2 or NaOH solution, and titration equipment.

-

For OECD 301F: Respirometer capable of measuring oxygen uptake.

Procedure:

-

Preparation of Mineral Medium: Prepare a mineral medium containing essential inorganic salts.

-

Inoculum: Use an inoculum from a source like activated sludge from a wastewater treatment plant.

-

Test Setup: Prepare test flasks containing the mineral medium, inoculum, and the test substance (this compound, typically adsorbed onto a solid support due to its low solubility). Also, prepare blank controls (inoculum only) and reference controls with a readily biodegradable substance.

-

Incubation: Incubate the flasks in the dark at a constant temperature for 28 days.

-

Measurement:

-

OECD 301B: Periodically measure the CO2 produced by titrating the remaining hydroxide in the absorption bottles.

-

OECD 301F: Continuously monitor the oxygen consumption in the respirometer.

-

-

Calculation: Calculate the percentage of biodegradation based on the theoretical amount of CO2 production or oxygen consumption. For a substance to be considered readily biodegradable, it must reach a certain percentage of degradation (e.g., ≥60% of the theoretical maximum) within a 10-day window during the 28-day test.[18]

Photodegradation Study in Water

This protocol describes a laboratory setup for assessing the photodegradation of this compound in an aqueous environment under simulated sunlight.[19][20][21]

Principle: A solution of the test substance in water is exposed to a light source that simulates the solar spectrum. The degradation of the substance is monitored over time by analyzing samples.

Apparatus:

-

Photoreactor equipped with a light source (e.g., Xenon arc lamp) that mimics the solar spectrum.

-

Quartz reaction vessels to allow for UV light penetration.

-

Magnetic stirrer or shaker.

-

Analytical instrument for quantifying this compound and its degradation products (e.g., GC-MS).

Procedure:

-

Preparation of Test Solution: Prepare a solution of this compound in purified water. Due to its low solubility, a co-solvent may be necessary, or the experiment can be conducted with HBB adsorbed to a solid matrix in an aqueous suspension.

-

Irradiation: Place the test solution in the photoreactor and expose it to the light source. Maintain a constant temperature.

-

Sampling: At regular intervals, withdraw aliquots of the test solution.

-

Analysis: Analyze the samples to determine the concentration of this compound and identify any major degradation products.

-

Dark Control: Run a parallel experiment in the dark to account for any non-photolytic degradation.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the photodegradation rate constant and half-life.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and transport of this compound.

Caption: Environmental partitioning of this compound.

Caption: Reductive debromination pathway of this compound.

Caption: Workflow for a ready biodegradability test.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Long-range transport of organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 15. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 16. oecd.org [oecd.org]

- 17. christeyns.com [christeyns.com]

- 18. contractlaboratory.com [contractlaboratory.com]

- 19. Photocatalytic Degradation of Organic Compounds on TiO2-Photocatalyst-Coated Concrete Surfaces | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ub.edu [ub.edu]

An In-depth Technical Guide to Hexabromobenzene (HBB) Degradation Pathways in Soil

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the current understanding of hexabromobenzene (HBB) degradation pathways in the soil environment. HBB is a persistent organic pollutant (POP) used as a flame retardant in various commercial products.[1] Its persistence and potential for bioaccumulation necessitate a thorough understanding of its environmental fate, particularly the mechanisms by which it is degraded. This guide synthesizes data on abiotic and biotic degradation processes, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Abiotic Degradation Pathways

Abiotic processes, particularly those initiated by light or mechanical energy, play a significant role in the transformation of HBB in soil.

Photodegradation

Photodegradation is a primary abiotic pathway for HBB transformation on soil surfaces.[2] Studies using simulated sunlight have shown that the process follows pseudo-first-order kinetics.[3] The principal mechanism is reductive debromination , where a bromine atom is sequentially replaced by a hydrogen atom, leading to the formation of less-brominated benzene congeners.[3][4]

The efficiency of photodegradation is influenced by soil composition. The degradation rate is generally faster in simulated soil mineral systems like silica gel compared to natural soils or other minerals such as quartz sand.[3] Factors like the thickness of the soil layer and the presence of humic acid can inhibit photodegradation efficiency; thicker layers reduce light penetration, and humic acids can act as photosensitizers or quenchers, significantly decreasing the degradation rate.[3]

Key Degradation Products:

-

Pentabromobenzene (PeBB)

-

Tetrabromobenzene (TeBB) isomers (e.g., 1,2,4,5-tetrabromobenzene)[1][2]

-

Tribromobenzene (TrBB) isomers[2]

References

- 1. This compound | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of photodegradation products from commonenvironmental pollutants using gas chromatography coupled withhigh resolution mass spectrometry [diva-portal.org]

- 3. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

Hexabromobenzene: An In-depth Technical Guide on its Toxicological Effects on Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexabromobenzene (HBB) is a persistent and bioaccumulative brominated flame retardant that poses a significant threat to aquatic ecosystems. While research into its effects is ongoing, current evidence primarily points to developmental neurotoxicity and oxidative stress in fish. This technical guide synthesizes the available toxicological data, details key experimental protocols, and visualizes the known signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community. A notable gap in the current body of literature is the lack of specific quantitative toxicity data (LC50/EC50) for aquatic invertebrates and algae, highlighting a critical area for future research.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C6Br6 | [1] |

| Molecular Weight | 551.49 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Water Solubility | Insoluble | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.5 - 6.8 | [1] |

Toxicological Effects on Aquatic Organisms

The toxicological effects of this compound have been most extensively studied in fish, with a focus on developmental neurotoxicity and oxidative stress. Data on aquatic invertebrates and algae are limited.

Fish

Studies on fish species such as zebrafish (Danio rerio) and goldfish (Carassius auratus) have revealed several adverse effects.

Conflicting data exists regarding the bioconcentration of HBB in fish. Short-term studies (4-16 days) suggested a lack of accumulation, while a longer-term 96-day study on rainbow trout reported a mean bioconcentration factor (BCF) of 1,100[1]. The discrepancy may be due to the slow uptake kinetics of this highly hydrophobic compound.

Embryonic exposure of zebrafish to HBB has been shown to induce locomotor behavioral anomalies without causing overt developmental toxicity[2]. The mechanism for this neurotoxicity involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine[2]. Additionally, HBB exposure has been linked to the downregulation of genes crucial for central nervous system (CNS) development, such as mbp, α1-tubulin, gfap, and shha[2].

In vivo exposure of goldfish to HBB has been demonstrated to induce oxidative stress in both the liver and gill tissues[3]. This is evidenced by a significant inhibition of antioxidant enzyme activities (superoxide dismutase, catalase, glutathione reductase, glutathione peroxidase, and glutathione S-transferase) and a decrease in reduced glutathione levels, coupled with an increase in malondialdehyde content, a marker of lipid peroxidation[3].

Aquatic Invertebrates

There is a significant lack of published, peer-reviewed studies detailing the acute (e.g., LC50) and chronic toxicity of this compound to key aquatic invertebrate species such as Daphnia magna. This data gap is a major limitation in assessing the full ecological risk of HBB.

Algae

Similarly, quantitative data on the effects of this compound on the growth and viability of primary producers like Chlorella vulgaris or Scenedesmus quadricauda (e.g., EC50 values) are not available in the reviewed scientific literature. Standardized algal toxicity testing protocols for hydrophobic compounds would be applicable for future studies[4][5][6].

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison of results.

Zebrafish Developmental Neurotoxicity Assay

This protocol is based on the study by Chen et al. (2021)[2].

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure Concentrations: 0, 30, 100, and 300 µg/L of this compound.

-

Exposure Duration: From 2 hours post-fertilization (hpf) to 144 hpf.

-

Methodology:

-

Fertilized embryos are collected and placed in 6-well plates.

-

Exposure solutions are prepared by dissolving HBB in a solvent (e.g., DMSO) and then diluting in embryo medium.

-

Embryos are exposed to the different concentrations of HBB.

-

Locomotor activity is assessed at various time points (e.g., 24, 48, 72, 96, 120, and 144 hpf) using an automated tracking system.

-

At the end of the exposure period, larvae are collected for biochemical and molecular analyses.

-

-

Endpoints Measured:

-

Locomotor activity (e.g., total distance moved, swimming speed).

-

Acetylcholinesterase (AChE) activity.

-

Acetylcholine and choline content.

-

Gene expression analysis of CNS development-related genes (mbp, α1-tubulin, gfap, shha) via qRT-PCR.

-

Protein expression analysis of corresponding proteins.

-

Goldfish Oxidative Stress Assay

This protocol is based on the study by Feng et al. (2015)[3].

-

Test Organism: Goldfish (Carassius auratus).

-

Exposure Concentrations: 10, 150, and 300 mg/kg HBB (administered in food).

-

Exposure Duration: 7, 14, and 25 days.

-

Methodology:

-

HBB is mixed into the fish feed at the specified concentrations.

-

Fish are fed the HBB-laced food daily for the duration of the experiment.

-

At the end of each time point (7, 14, and 25 days), fish are euthanized, and liver and gill tissues are dissected.

-

Tissues are homogenized and used for biochemical assays.

-

-

Endpoints Measured:

-

Superoxide dismutase (SOD) activity.

-

Catalase (CAT) activity.

-

Glutathione reductase (GR) activity.

-

Glutathione peroxidase (GPx) activity.

-

Glutathione S-transferase (GST) activity.

-

Reduced glutathione (GSH) content.

-

Malondialdehyde (MDA) content.

-

Na+/K+-ATPase activity.

-

Total protein level.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the known toxicological pathways and a general experimental workflow for assessing HBB toxicity.

Caption: Workflow for assessing the developmental neurotoxicity of this compound in zebrafish.

Caption: Proposed signaling pathway for this compound-induced neurotoxicity in zebrafish.

Caption: Proposed pathway for this compound-induced oxidative stress in goldfish.

Other Potential Toxicological Pathways

While direct evidence for this compound is limited, related brominated flame retardants are known to interact with other signaling pathways that warrant investigation for HBB.

-

Endocrine Disruption: Many brominated flame retardants are known endocrine-disrupting chemicals (EDCs) that can interfere with the hormone systems of aquatic organisms, potentially affecting reproduction and development[7][8][9][10]. Further research is needed to determine if HBB exhibits similar properties.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Some polycyclic aromatic hydrocarbons and related compounds can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and mediating toxic effects[11][12][13][14][15]. Studies on the interaction of HBB with the AhR in fish would be valuable.

Conclusions and Future Directions

This compound is a toxicant of concern for aquatic ecosystems, with established effects on the neurological development and oxidative stress balance in fish. The detailed experimental protocols provided in this guide offer a foundation for further research in this area. However, the significant data gaps regarding the toxicity of HBB to aquatic invertebrates and algae are a critical concern for a comprehensive ecological risk assessment.

Future research should prioritize:

-

Standardized acute and chronic toxicity testing of this compound on representative aquatic invertebrate and algal species.

-

Investigation into the potential endocrine-disrupting effects of this compound in aquatic organisms.

-

Elucidation of the role of the aryl hydrocarbon receptor and other potential signaling pathways in mediating the toxicity of this compound.

-

Studies on the trophic transfer and biomagnification of this compound in aquatic food webs.

Addressing these research needs will provide a more complete understanding of the environmental risks posed by this compound and inform the development of appropriate regulatory measures.

References

- 1. This compound | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioconcentration and developmental neurotoxicity of novel brominated flame retardants, this compound and pentabromobenzene in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. env.go.jp [env.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. biochemjournal.com [biochemjournal.com]

- 8. Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 11. researchgate.net [researchgate.net]

- 12. Aryl Hydrocarbon Receptor Signaling Is Functional in Immune Cells of Rainbow Trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aryl hydrocarbon receptor-dependent toxicity by retene requires metabolic competence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of Hexabromobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexabromobenzene (HBB), a persistent organic pollutant and a member of the novel brominated flame retardants (NBFRs), poses a significant environmental concern due to its potential for bioaccumulation and biomagnification within food webs. This technical guide provides a comprehensive overview of the current scientific understanding of HBB's behavior in biological systems. It synthesizes quantitative data on its bioaccumulation and biomagnification, details experimental protocols for its detection, and explores its disruptive effects on critical signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in environmental toxicology, chemical risk assessment, and related fields.

Introduction to this compound

This compound (C₆Br₆) is a fully brominated aromatic compound characterized by its high hydrophobicity and resistance to degradation. These properties contribute to its persistence in the environment and its propensity to accumulate in the fatty tissues of living organisms. While its use has been scrutinized due to environmental and health concerns, its presence is still detected in various environmental matrices and biota, necessitating a thorough understanding of its toxicological profile.

Bioaccumulation and Biomagnification: Quantitative Data

The potential for a chemical to accumulate in an organism and be transferred through the food chain is quantified by several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF).

Bioconcentration Factor (BCF): This factor measures the accumulation of a chemical in an organism from the surrounding water.

Bioaccumulation Factor (BAF): This is a broader measure that includes the uptake of a chemical from all sources, including water, food, and sediment.

Biomagnification Factor (BMF): This factor quantifies the increase in the concentration of a substance in an organism relative to its diet.

While extensive quantitative data specifically for this compound remains somewhat limited in publicly available literature, the following tables summarize the available information. It is important to note that some studies group HBB with other novel brominated flame retardants or use related compounds like hexachlorobenzene (HCB) as a proxy, which can lead to variations in reported values.

Table 1: Bioconcentration and Bioaccumulation Factors for this compound and Related Compounds

| Compound | Species | Tissue | BCF (L/kg) | BAF (L/kg) | Reference |

| This compound (HBB) | Zebrafish (Danio rerio) | Whole body | Not explicitly quantified, but bioconcentration was observed[1] | - | Chen et al., 2021[1] |

| Hexachlorobenzene (HCB) | Rainbow Trout (Oncorhynchus mykiss) | Whole body | 13,130 (arithmetic mean) | - | OEHHA, 2000 |

| Hexachlorobenzene (HCB) | Fish (various) | 5% lipid-normalized | 12,800 | 221,000 (geometric mean) | Verbruggen et al., 2012[2] |

Table 2: Biomagnification Factors for this compound in a Terrestrial Food Chain

| Food Chain | Predator | Prey | BMF | Reference |

| Grassland | Sheep (muscle) | Grass | 5.57 | Li et al., 2021 |

| Grassland | Weasel (muscle) | Mouse | 4.23 | Li et al., 2021 |

Note: The high BMF values observed in the sheep-grass and weasel-mouse food chains indicate a significant potential for HBB to biomagnify in terrestrial ecosystems.

Experimental Protocols

Accurate quantification of HBB in biological and environmental samples is crucial for assessing its bioaccumulation and biomagnification potential. The following sections outline the methodologies for conducting such analyses.

OECD Guideline 305: Bioaccumulation in Fish

The Organisation for Economic Co-operation and Development (OECD) Guideline 305 provides a standardized framework for assessing the bioaccumulation of chemicals in fish through both aqueous and dietary exposure.[3] For hydrophobic substances like HBB, a dietary exposure study is often recommended.[4]

Key aspects of the OECD 305 protocol include:

-

Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).

-

Exposure: The test consists of an uptake phase, where fish are exposed to the test substance, followed by a depuration phase in a clean environment.[3]

-

Sample Collection: Fish and water/food samples are collected at regular intervals during both phases.

-

Analysis: The concentration of the test substance in the samples is determined using appropriate analytical methods.

-

Calculation of BCF/BMF: The kinetic bioconcentration or biomagnification factor is calculated from the uptake and depuration rate constants.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS/MS) for HBB in Adipose Tissue

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the quantification of HBB in complex biological matrices like adipose tissue.

A generalized protocol involves the following steps:

-

Sample Preparation:

-

Homogenize a known weight of adipose tissue.

-

Perform lipid extraction using an organic solvent mixture (e.g., hexane/dichloromethane).

-

Use gel permeation chromatography (GPC) or solid-phase extraction (SPE) for lipid removal and cleanup.

-

-

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of brominated compounds.

-

Injection: Use a splitless or pulsed splitless injection mode to enhance sensitivity.

-

Temperature Program: A programmed temperature gradient is employed to ensure the separation of HBB from other co-extracted compounds.

-

-

Mass Spectrometer (MS/MS):

-

Ionization: Electron impact (EI) ionization is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for HBB.

-

Quantification: Use an internal standard method with a labeled HBB analogue (e.g., ¹³C₁₂-HBB) to correct for matrix effects and variations in instrument response.

-

-

Disruption of Signaling Pathways

Emerging research indicates that HBB can interfere with crucial biological signaling pathways, leading to a range of toxicological effects, particularly neurotoxicity.

Acetylcholinesterase Inhibition and Cholinergic System Disruption

Studies in zebrafish have demonstrated that HBB can act as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[1]

-

Mechanism of Action: Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can disrupt normal nerve impulse transmission. Molecular docking studies suggest that HBB can bind to the active site of AChE.[1]

Disruption of Neurodevelopmental Signaling Pathways

Exposure to HBB during early life stages has been shown to interfere with the development of the central nervous system (CNS).

-

Gene Expression Changes: In zebrafish larvae, HBB exposure leads to the downregulation of genes crucial for CNS development, including mbp (myelin basic protein), α1-tubulin, gfap (glial fibrillary acidic protein), and shha (sonic hedgehog a).[1][5] These genes are involved in myelination, neuronal structure, glial cell function, and neuronal differentiation, respectively.

-

Impact on Neuronal Morphogenesis: The altered expression of these genes can lead to defects in neuronal morphogenesis and overall brain development, contributing to the observed neurotoxic effects.

The following diagram illustrates the proposed signaling pathway disruption by this compound leading to neurotoxicity.

Conclusion

This compound exhibits characteristics of a persistent and bioaccumulative substance with the potential for biomagnification in both aquatic and terrestrial food webs. Its demonstrated neurotoxicity, mediated through the disruption of the cholinergic system and key neurodevelopmental signaling pathways, underscores the need for continued research and monitoring. This technical guide provides a foundational understanding of HBB's environmental fate and toxicological profile, highlighting the importance of utilizing standardized protocols for its detection and characterization. Further studies are warranted to generate more comprehensive quantitative data on its bioaccumulation across a wider range of species and ecosystems and to further elucidate the molecular mechanisms underlying its toxicity.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for HBB Analysis in Biological Tissues

The following flowchart illustrates a typical experimental workflow for the analysis of this compound in biological tissue samples using GC-MS/MS.

Logical Relationship of Bioaccumulation and Biomagnification

This diagram illustrates the conceptual relationship between bioconcentration, bioaccumulation, and biomagnification of a persistent organic pollutant like this compound in an aquatic food web.

References

- 1. Bioconcentration and developmental neurotoxicity of novel brominated flame retardants, this compound and pentabromobenzene in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evaluation of bioaccumulation data for hexachlorobenzene to derive water quality standards according to the EU-WFD methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Hexabromobenzene: A Comprehensive Technical Review of Its Environmental Presence and Origins

An In-depth Guide for Researchers and Environmental Scientists

Core Summary: Hexabromobenzene (HBB), a persistent organic pollutant, has been utilized as a flame retardant in a variety of commercial and industrial products. Its chemical stability and resistance to degradation contribute to its widespread distribution in the environment. This technical guide provides a thorough examination of the sources, environmental occurrence, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (C₆Br₆) is a fully brominated aromatic compound characterized by a benzene ring substituted with six bromine atoms. This structure imparts high thermal stability and chemical resistance, properties that have led to its use as an additive flame retardant.[1] However, these same properties contribute to its persistence in the environment, leading to its classification as a persistent organic pollutant (POP). Concerns over its potential for bioaccumulation and long-range environmental transport have prompted extensive research into its sources, fate, and toxicological effects.

Primary Sources of this compound

The primary anthropogenic source of this compound is its use as a flame retardant. It has been incorporated into plastics, paper, and electrical goods to enhance their fire resistance.[1] Beyond its direct application, HBB can also be formed as a degradation product from other brominated flame retardants at high temperatures.[2] Industrial releases during its production and incorporation into products, as well as emissions from the incineration of waste containing HBB, are significant pathways for its entry into the environment.

Environmental Occurrence

This compound has been detected in various environmental compartments across the globe, from industrialized regions to remote ecosystems. Its low water solubility and high octanol-water partition coefficient (Kow) govern its environmental distribution, leading to its accumulation in lipid-rich matrices.[2]

Air

Data on atmospheric concentrations of this compound are limited. However, due to its semi-volatile nature, it can undergo long-range atmospheric transport, primarily adsorbed to particulate matter.[2] This transport mechanism contributes to its presence in remote areas far from its original sources.

Water

Direct measurements of this compound in water are scarce due to its very low water solubility. When present in aquatic environments, it is expected to partition strongly to suspended solids and sediments.[2]

Soil and Sediment

Soils and sediments act as significant sinks for this compound. It is considered to be immobile in soil due to its high estimated organic carbon-water partition coefficient (Koc).[2] Photodegradation on soil surfaces has been identified as a potential, albeit slow, degradation pathway, proceeding through a stepwise reductive debromination to form pentabromobenzene, tetrabromobenzene, and tribromobenzene.[3][4] The rate of photodegradation is influenced by the soil composition, with the presence of humic acid inhibiting the process.[4]

Biota

This compound's lipophilic nature leads to its bioaccumulation in the fatty tissues of organisms. It has been detected in a range of wildlife and in human populations. For instance, studies have quantified HBB in human adipose tissue, with concentrations reported in the low nanogram per gram (ng/g) range.[2]

Table 1: Reported Concentrations of this compound in Human Adipose Tissue

| Location | Concentration Range (ng/g lipid weight) | Reference |

| Japan | 2.1 - 4.1 | [2] |

Environmental Fate and Transport

The environmental fate of this compound is characterized by its high persistence. It is resistant to hydrolysis and microbial degradation.[2] While photodegradation is a potential transformation pathway, its overall contribution to the environmental breakdown of HBB is considered slow. The primary mechanism of its global distribution is through long-range atmospheric transport bound to airborne particles. Once deposited, it tends to remain in soil and sediment, where it can be taken up by organisms and enter the food web.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6Br6 | CID 6905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of photodegradation products from commonenvironmental pollutants using gas chromatography coupled withhigh resolution mass spectrometry [diva-portal.org]

- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

Metabolic Fate of Hexabromobenzene in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexabromobenzene (HBB), a persistent and bioaccumulative organobromine compound, undergoes metabolic transformation in mammals primarily through two interconnected pathways: oxidative debromination and glutathione conjugation. The liver is the principal site of HBB metabolism, involving cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs). The primary metabolites identified are pentabromobenzene, along with various oxygen- and sulfur-containing derivatives. Notably, the formation of sulfur-containing metabolites via the mercapturic acid pathway is the predominant route of biotransformation. This guide provides a comprehensive overview of the current understanding of HBB metabolism, including available quantitative data, experimental methodologies, and visual representations of the metabolic pathways.

Introduction